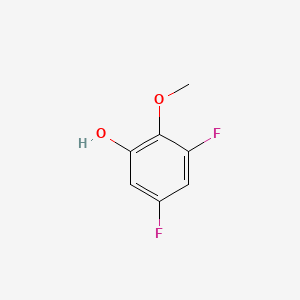

3,5-二氟-2-甲氧基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Difluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 5-bromo-2-methoxyphenol involves acetylation protection on the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methoxyphenol consists of a phenol group with two fluorine atoms and one methoxy group attached .Physical And Chemical Properties Analysis

3,5-Difluoro-2-methoxyphenol is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用

High-Energy Explosives

3,5-Difluoro-2-methoxyphenol: has been studied for its use in high-energy explosives. It’s a component in the formulation of new melt-cast explosives, which are designed to have dual advantages of high energy and low sensitivity. The compound has been combined with 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to create explosives that are less sensitive to friction and impact, yet have a higher detonation velocity compared to traditional explosives .

Advanced Composites

In the field of advanced composites, 3,5-Difluoro-2-methoxyphenol plays a role in enhancing the mechanical properties of materials. Its inclusion in composite materials can lead to improvements in flexibility and safety, as demonstrated by molecular dynamics simulations .

Molecular Dynamics Simulations

This compound is also pivotal in molecular dynamics simulations to study the binding energy, cohesive energy density, and mechanical properties of explosive systems. Such simulations help in predicting the stability and performance of new explosive formulations .

Synthesis of Bioactive Compounds

3,5-Difluoro-2-methoxyphenol: serves as a building block in the synthesis of bioactive natural products. Its derivatives have potential biological activities, including anti-tumor and anti-inflammatory effects, which are significant in pharmaceutical research .

Conducting Polymers

The synthesis methods involving 3,5-Difluoro-2-methoxyphenol contribute to the development of conducting polymers. These polymers have applications in various electronic devices due to their ability to conduct electricity .

Thermal Stability in Plastics and Coatings

This phenol derivative is used to improve the thermal stability and flame resistance of plastics, adhesives, and coatings. Its properties make it an ideal additive in industries that require materials to withstand high temperatures .

Antioxidants and UV Absorbers

The compound is utilized as an antioxidant and ultraviolet absorber. These applications are crucial in preventing the degradation of materials exposed to oxidative stress and UV radiation .

Flame Retardants

Lastly, 3,5-Difluoro-2-methoxyphenol is applied as a flame retardant. Its effectiveness in reducing flammability makes it valuable in safety-critical applications, such as in the construction and automotive industries .

安全和危害

作用机制

Target of Action

3,5-Difluoro-2-methoxyphenol is a complex compound that has been studied in the context of high-energy explosives . It’s used as a casting carrier in the design of new melt-cast explosives . .

Mode of Action

It’s primarily used in the field of high explosives, where it interacts with other components to form a stable system .

Biochemical Pathways

Methoxylated aromatic compounds (macs), which include 3,5-difluoro-2-methoxyphenol, are known to be involved in various biochemical processes . They are components of lignin, the second most abundant biopolymer on Earth, and play a significant role in the global carbon cycle .

Pharmacokinetics

A related compound, (3,5-difluoro-2-methoxyphenyl)boronic acid, is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

In the context of high-energy explosives, it contributes to the stability and safety of the explosive system .

Action Environment

The action of 3,5-Difluoro-2-methoxyphenol can be influenced by various environmental factors. For instance, in the context of high-energy explosives, the stability of the system containing 3,5-Difluoro-2-methoxyphenol can be affected by factors such as temperature and pressure .

属性

IUPAC Name |

3,5-difluoro-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWOZCXHOFTWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666691 |

Source

|

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methoxyphenol | |

CAS RN |

152434-94-1 |

Source

|

| Record name | 3,5-Difluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)